2-Methyl-1,2,3,4,7,8-hexahydroisoquinolin-5(6H)-one

Medicinal Chemistry Alkaloid Synthesis Chemical Biology

2-Methyl-1,2,3,4,7,8-hexahydroisoquinolin-5(6H)-one (CAS 877037-94-0) is a synthetic, partially saturated isoquinolinone featuring an N-methyl substituent and a ketone at the 5-position. It belongs to the hexahydroisoquinolinone class, important intermediates in the synthesis of complex alkaloids, particularly morphinan-related structures ,.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 877037-94-0
Cat. No. B3359819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,2,3,4,7,8-hexahydroisoquinolin-5(6H)-one
CAS877037-94-0
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)CCCC2=O
InChIInChI=1S/C10H15NO/c1-11-6-5-9-8(7-11)3-2-4-10(9)12/h2-7H2,1H3
InChIKeyTYXXNPADSCAQJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Methyl-1,2,3,4,7,8-hexahydroisoquinolin-5(6H)-one (CAS 877037-94-0) — A Specialized Hexahydroisoquinolinone Building Block


2-Methyl-1,2,3,4,7,8-hexahydroisoquinolin-5(6H)-one (CAS 877037-94-0) is a synthetic, partially saturated isoquinolinone featuring an N-methyl substituent and a ketone at the 5-position [1]. It belongs to the hexahydroisoquinolinone class, important intermediates in the synthesis of complex alkaloids, particularly morphinan-related structures , [2]. Its molecular formula is C10H15NO with a molecular weight of 165.23 g/mol [1]. The compound is commercially available, primarily from chemical suppliers, with a typical purity specification of NLT 98% [3].

Why 2-Methyl-1,2,3,4,7,8-hexahydroisoquinolin-5(6H)-one Cannot Be Replaced by a Generic Hexahydroisoquinoline


Generic substitution within the hexahydroisoquinoline class is not chemically viable due to the critical electronic and conformational impact of the N-methyl and 5-keto substituents [1]. The 5-ketone serves as a key functional handle for further derivatization, such as enolate chemistry or reduction, which is absent in non-keto analogs . Furthermore, the specific N-methylation pattern is essential for the biomimetic synthesis of morphinan scaffolds, where the tertiary amine is required for subsequent Grewe cyclization steps, a reactivity profile lost in N-unsubstituted or N-alkyl variants , [2]. These structural features predefine the compound's utility in constructing the ACNO partial structure of morphine-like compounds, an application for which simpler, non-functionalized hexahydroisoquinolines are unsuitable .

Head-to-Head Quantitative Evidence for Selecting 2-Methyl-1,2,3,4,7,8-hexahydroisoquinolin-5(6H)-one Over Close Analogs


Structural Differentiation: N-Methyl-5-keto vs N-Unsubstituted-5-keto Hexahydroisoquinoline

The target compound possesses an N-methyl substituent, a structural requirement for the key Grewe cyclization used to construct the morphinan skeleton . In contrast, the N-unsubstituted analog (1,2,3,4,7,8-hexahydroisoquinolin-5(6H)-one) lacks this tertiary amine, preventing the formation of the crucial quaternary ammonium intermediate. The presence of the N-methyl group is quantified by the molecular formula difference (C10H15NO vs C9H13NO), which carries an additional CH2 unit, impacting both basicity and nucleophilicity [1]. This is a class-level inference, as no direct comparative synthesis study was found.

Medicinal Chemistry Alkaloid Synthesis Chemical Biology

Oxidation State Differentiation: 5-Keto vs Fully Saturated Octahydroisoquinoline Analogs

The target compound features a ketone at the 5-position, providing a carbonyl functional group with a computed XLogP3-AA of 0.3, indicating moderate polarity [1]. In contrast, the fully saturated analog, 2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline, lacks this oxygen atom, rendering it significantly less polar and removing a key synthetic handle. The difference is quantified by a hydrogen bond acceptor count of 2 for the target versus 1 for the saturated analog, directly impacting its solubility profile and reactivity as an electrophile [1]. This is a class-level inference based on computed properties.

Synthetic Chemistry Intermediate Functional Group Handles

Purity Specification: Enabling Reproducible Late-Stage Synthesis

Commercial sourcing data indicates a consistent purity specification of NLT 98% for the target compound from multiple vendors [1]. While direct purity comparisons for specific unsubstituted or saturated analogs are not systematically published, this high purity level is a critical procurement parameter for reproducibility in multi-step synthesis. Lower purity levels (e.g., <95%) in generic analogs can introduce impurities that poison catalysts in subsequent Grewe cyclization, a documented concern in morphinan process chemistry [2]. The quantified difference is the purity acceptance criterion: 98% vs. a typical technical-grade baseline of ~95% for less specialized intermediates.

Process Chemistry Quality Control Reproducibility

Optimal Procurement Scenarios for 2-Methyl-1,2,3,4,7,8-hexahydroisoquinolin-5(6H)-one


Asymmetric Synthesis of Morphinan Scaffolds and Related Opioid Analogs

This is the compound's primary validated application. Research groups synthesizing octahydro-1H-benzofuro[3,2-e]isoquinolines, which represent the ACNO partial structure of morphine, should procure this specific intermediate. The N-methyl and 5-keto groups are essential for the biomimetic Grewe cyclization, as demonstrated by Hsin et al. (2005) . Substitution with an unsubstituted or fully saturated analog would halt the synthetic sequence.

Synthesis of Antitussive Agents (e.g., Dimemorfan Intermediates)

The compound's structural fingerprints are directly observed in the patent literature for preparing dimemorfan phosphate intermediates, where 2-methyl-hexahydroisoquinoline cores are key precursors [1]. Procurement of this exact ketone derivative provides the necessary oxidation state for further functionalization towards the final antitussive molecule.

Medicinal Chemistry Library Synthesis for Kinase or GPCR Targets

For exploratory medicinal chemistry, the compound's ketone group provides a versatile synthetic handle for generating a library of analogs via enamine formation, reductive amination, or organometallic additions. Its moderate computed logP (XLogP3-AA = 0.3) offers a balanced starting point for optimizing permeability and solubility in hit-to-lead programs, a feature less accessible with the more lipophilic fully saturated analogs [2].

Quote Request

Request a Quote for 2-Methyl-1,2,3,4,7,8-hexahydroisoquinolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.